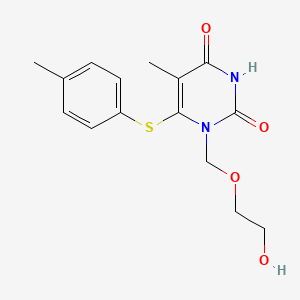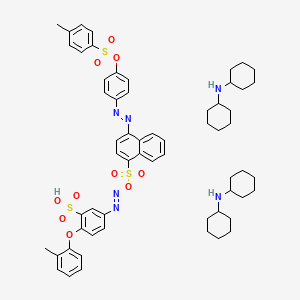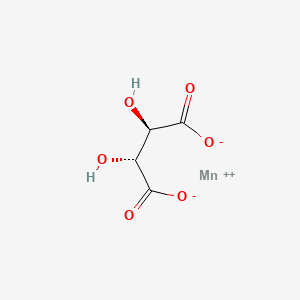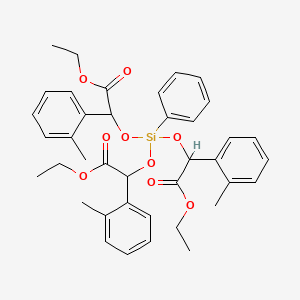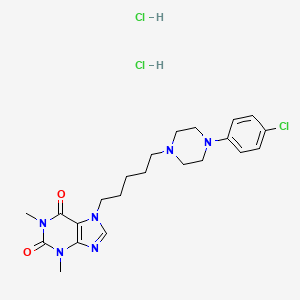
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride is a synthetic derivative of theophylline, a naturally occurring compound found in tea leaves and cocoa beans. This compound is known for its pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the p-chlorophenyl and piperazinyl groups enhances its biological activity and specificity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride typically involves multiple steps:
Formation of the p-chlorophenyl-piperazine intermediate: This step involves the reaction of p-chlorophenylamine with piperazine under controlled conditions.
Alkylation: The intermediate is then alkylated with a suitable alkyl halide to introduce the pentyl chain.
Coupling with Theophylline: The alkylated intermediate is then coupled with theophylline under specific conditions to form the final product.
Purification and Conversion to Dihydrochloride Salt: The final product is purified and converted to its dihydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for the synthesis steps.
Chromatographic techniques: for purification.
Crystallization: to obtain the dihydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidized derivatives: Various hydroxylated and ketone derivatives.
Reduced derivatives: Modified piperazine and phenyl groups.
Substituted products: Alkylated and acylated derivatives.
Applications De Recherche Scientifique
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the effects of piperazine and phenyl substitutions on theophylline’s activity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in treating respiratory diseases, as well as its anti-inflammatory and bronchodilator properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: The parent compound, known for its bronchodilator effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar indications.
Dyphylline: A derivative with a similar mechanism but different pharmacokinetic properties.
Uniqueness
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride is unique due to its enhanced specificity and potency, attributed to the p-chlorophenyl and piperazinyl substitutions. These modifications improve its pharmacological profile, making it a valuable compound in both research and therapeutic applications.
Propriétés
| 81996-52-3 | |
Formule moléculaire |
C22H31Cl3N6O2 |
Poids moléculaire |
517.9 g/mol |
Nom IUPAC |
7-[5-[4-(4-chlorophenyl)piperazin-1-yl]pentyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C22H29ClN6O2.2ClH/c1-25-20-19(21(30)26(2)22(25)31)29(16-24-20)11-5-3-4-10-27-12-14-28(15-13-27)18-8-6-17(23)7-9-18;;/h6-9,16H,3-5,10-15H2,1-2H3;2*1H |
Clé InChI |
CCQXDFPAKAAYMB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCCN3CCN(CC3)C4=CC=C(C=C4)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



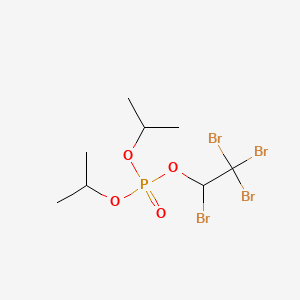
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
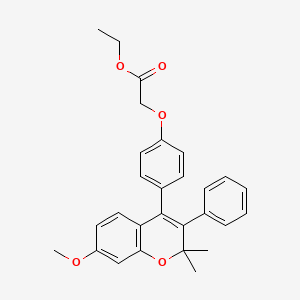
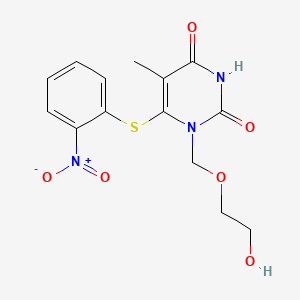

![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
